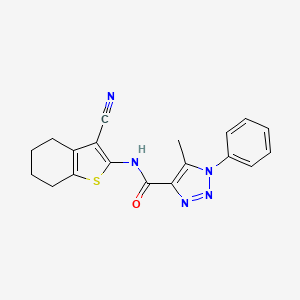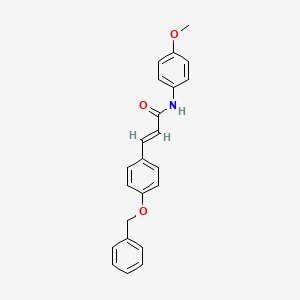
(E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like (E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide often involves multi-step reactions, including condensation, reductive cyclization, and the use of catalysts. For example, the synthesis of related compounds has been achieved through 'one-pot' reductive cyclization methods using sodium dithionite as a reductive cyclizing agent in DMSO solvent, which may suggest a possible route for synthesizing the compound of interest (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to (E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been elucidated using techniques such as X-ray crystallography, IR spectroscopy, and DFT calculations. These studies reveal that such compounds can crystallize in specific systems and exhibit characteristic intramolecular and intermolecular interactions, which are crucial for understanding the compound's stability and reactivity (Demir et al., 2015).
Chemical Reactions and Properties
The reactivity and chemical properties of structurally related compounds involve various interactions and reactions, such as N-H⋯O and O-H⋯O hydrogen bonding, which significantly influence their chemical behavior. Studies on similar molecules provide insights into their electrostatic potential surfaces, indicating areas of potential reactivity, and their antioxidant properties have been explored through DPPH free radical scavenging tests (Demir et al., 2015).
Applications De Recherche Scientifique
Hepatoprotective Activity
(E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been studied for its hepatoprotective properties. A related compound, tribulusimide D, showed significant hepatoprotective activities against tacrine-induced cytotoxicity in HepG2 cells (Byun et al., 2010).
Electrospray Ionization Mass Spectrometry
In the field of mass spectrometry, a compound with a similar structure, N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, has been characterized. It demonstrated a distinct ion formation due to neighboring group participation, contributing to the understanding of fragmentation patterns in mass spectrometry (Bigler & Hesse, 1995).
Chemical Synthesis and Structural Analysis
The compound's derivatives have been used in chemical synthesis. For instance, its variant underwent cyclocondensation reactions to form specific pyrazole structures, indicating its utility in complex organic syntheses (Mahesha et al., 2021).
Antioxidant Properties
A structurally similar compound, 4-hydroxy-N-{4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]butyl}benzamide, isolated from Lindelofia stylosa, was found to exhibit significant antioxidant activities, indicating potential applications in oxidative stress-related conditions (Choudhary et al., 2008).
Application in Corrosion Inhibition
In the field of materials science, related acrylamide derivatives were explored as corrosion inhibitors, demonstrating effectiveness in protecting materials like copper in acidic environments. This indicates potential industrial applications for similar compounds (Abu-Rayyan et al., 2022).
Safety And Hazards
I couldn’t find any specific information on the safety and hazards associated with this compound.
Orientations Futures
I couldn’t find any specific information on the future directions of research or applications for this compound.
Propriétés
IUPAC Name |
(E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-26-21-14-10-20(11-15-21)24-23(25)16-9-18-7-12-22(13-8-18)27-17-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,24,25)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXCIZDXHFVYLH-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2481249.png)
![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481253.png)
![(2S)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2481254.png)
![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/no-structure.png)
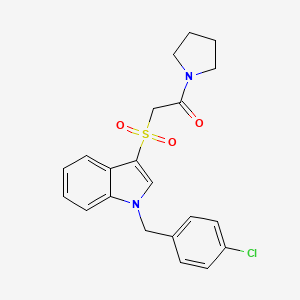
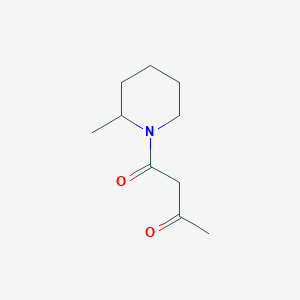
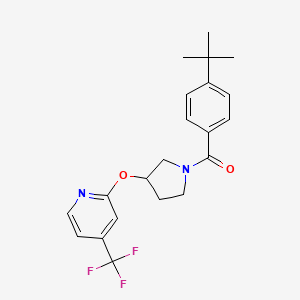
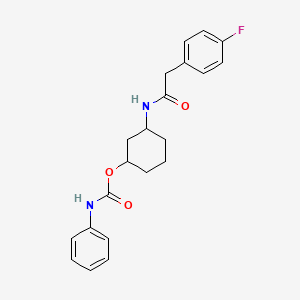
![(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2481264.png)

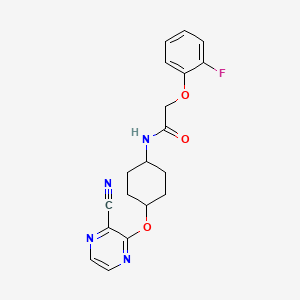
![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2481269.png)
![4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2481270.png)
